Cas no 1251331-67-5 (2-(2,2,2-trifluoroethoxy)ethane-1-thiol)

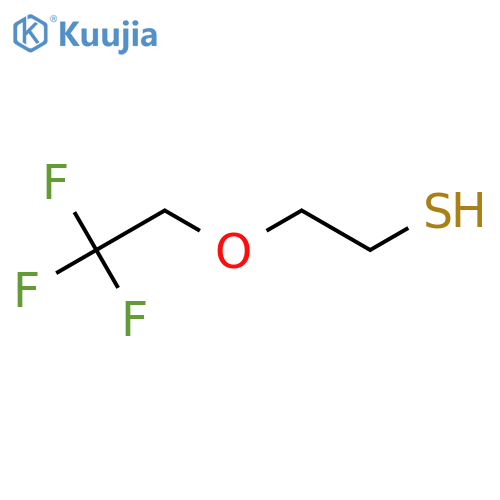

1251331-67-5 structure

商品名:2-(2,2,2-trifluoroethoxy)ethane-1-thiol

2-(2,2,2-trifluoroethoxy)ethane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 2-(2,2,2-trifluoroethoxy)ethane-1-thiol

- EN300-1600781

- AKOS010751434

- 1251331-67-5

-

- インチ: 1S/C4H7F3OS/c5-4(6,7)3-8-1-2-9/h9H,1-3H2

- InChIKey: FDZDWMWERSJKDI-UHFFFAOYSA-N

- ほほえんだ: SCCOCC(F)(F)F

計算された属性

- せいみつぶんしりょう: 160.01697050g/mol

- どういたいしつりょう: 160.01697050g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 72.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 10.2Ų

2-(2,2,2-trifluoroethoxy)ethane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1600781-0.25g |

2-(2,2,2-trifluoroethoxy)ethane-1-thiol |

1251331-67-5 | 0.25g |

$1300.0 | 2023-06-04 | ||

| Enamine | EN300-1600781-0.5g |

2-(2,2,2-trifluoroethoxy)ethane-1-thiol |

1251331-67-5 | 0.5g |

$1357.0 | 2023-06-04 | ||

| Enamine | EN300-1600781-0.05g |

2-(2,2,2-trifluoroethoxy)ethane-1-thiol |

1251331-67-5 | 0.05g |

$1188.0 | 2023-06-04 | ||

| Enamine | EN300-1600781-5000mg |

2-(2,2,2-trifluoroethoxy)ethane-1-thiol |

1251331-67-5 | 5000mg |

$1614.0 | 2023-09-23 | ||

| Enamine | EN300-1600781-2500mg |

2-(2,2,2-trifluoroethoxy)ethane-1-thiol |

1251331-67-5 | 2500mg |

$1089.0 | 2023-09-23 | ||

| Enamine | EN300-1600781-500mg |

2-(2,2,2-trifluoroethoxy)ethane-1-thiol |

1251331-67-5 | 500mg |

$535.0 | 2023-09-23 | ||

| Enamine | EN300-1600781-0.1g |

2-(2,2,2-trifluoroethoxy)ethane-1-thiol |

1251331-67-5 | 0.1g |

$1244.0 | 2023-06-04 | ||

| Enamine | EN300-1600781-100mg |

2-(2,2,2-trifluoroethoxy)ethane-1-thiol |

1251331-67-5 | 100mg |

$490.0 | 2023-09-23 | ||

| Enamine | EN300-1600781-10000mg |

2-(2,2,2-trifluoroethoxy)ethane-1-thiol |

1251331-67-5 | 10000mg |

$2393.0 | 2023-09-23 | ||

| Enamine | EN300-1600781-50mg |

2-(2,2,2-trifluoroethoxy)ethane-1-thiol |

1251331-67-5 | 50mg |

$468.0 | 2023-09-23 |

2-(2,2,2-trifluoroethoxy)ethane-1-thiol 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

1251331-67-5 (2-(2,2,2-trifluoroethoxy)ethane-1-thiol) 関連製品

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量